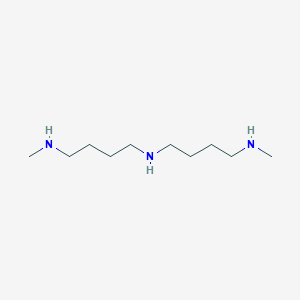

N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine

Description

4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound featuring a fused thiazole-triazine core with a phenyl substituent and a thione (-C=S) functional group. Structurally related compounds often differ in substituents (e.g., halogens, alkyl chains) or functional groups (e.g., ketones, oxadiazoles), which modulate their physicochemical and bioactive properties .

Properties

Molecular Formula |

C10H25N3 |

|---|---|

Molecular Weight |

187.33 g/mol |

IUPAC Name |

N-methyl-N'-[4-(methylamino)butyl]butane-1,4-diamine |

InChI |

InChI=1S/C10H25N3/c1-11-7-3-5-9-13-10-6-4-8-12-2/h11-13H,3-10H2,1-2H3 |

InChI Key |

KTMMHCZMWYHHLU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCNCCCCNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

Substitution: Halogenated compounds such as bromoethane, chloroethane, and other alkyl halides.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the signaling pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Aromaticity vs.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, while alkyl chains (e.g., propyl) increase lipophilicity .

- Thione vs. Ketone : The thione group in the target compound may improve membrane permeability compared to ketone-containing analogues .

Comparison :

- The target compound is synthesized via cyclization with trichlorophenylmethane, offering moderate yields . In contrast, one-pot methods (e.g., ) achieve higher efficiency (70–90% yields) but require tailored reagents.

- Mannich reactions () are versatile for introducing arylidene substituents but may require additional steps for functionalization.

Table 3: Antifungal Activity of Thiazolo-Triazine Derivatives

Key Insights :

- Fluorinated analogues () exhibit exceptional antifungal activity (>95% inhibition), attributed to electron-withdrawing fluorine enhancing target binding .

- The target compound’s phenyl and thione groups may offer moderate activity, though direct data is lacking. Thione-containing derivatives generally show better membrane penetration than ketones .

Physicochemical Properties

Table 4: Spectral and Thermal Data

Biological Activity

N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine is a polyamine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular function modulation. This compound belongs to a class of molecules known as polyamines, which are organic compounds that play crucial roles in cellular processes such as growth, differentiation, and apoptosis.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a central butane chain with two amine functional groups and a methyl substitution that enhances its biological activity.

The biological activity of this compound is primarily attributed to its role in polyamine metabolism. Polyamines are known to regulate various cellular functions, including:

- Cell Proliferation : Polyamines are essential for cell growth and division. They stabilize DNA and RNA structures, facilitating cellular replication.

- Apoptosis Regulation : Alterations in polyamine levels can influence apoptotic pathways, either promoting or inhibiting cell death depending on the context.

- Cellular Signaling : Polyamines interact with several signaling pathways, including those involving nitric oxide (NO) synthesis, which is crucial for various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells by disrupting polyamine transport mechanisms. For instance, it has been observed that the combination of this compound with difluoromethylornithine (DFMO), a known polyamine synthesis inhibitor, leads to enhanced cytotoxicity in pancreatic cancer cells .

- Polyamine Transport Inhibition : This compound acts as an inhibitor of polyamine transporters, which are responsible for the uptake of polyamines into cells. By blocking these transporters, the compound can induce intracellular polyamine depletion, leading to cell death in certain cancer types .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines :

- Polyamine Transport Mechanism :

- Comparative Analysis :

Data Table: Comparative Efficacy of Polyamine Derivatives

| Compound Name | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 1.4 | Polyamine transport inhibition |

| Difluoromethylornithine (DFMO) | 2.0 | Polyamine biosynthesis inhibition |

| Other derivatives (e.g., benzene derivatives) | Varies | Variable mechanisms depending on structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.